molecular formula C23H15FN2O4 B7717067 2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide

2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide

Cat. No. B7717067
M. Wt: 402.4 g/mol
InChI Key: NOFXCMMTGAYZKS-UHFFFAOYSA-N
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Description

2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as QF-2, and it belongs to the quinoxaline family of compounds.

Scientific Research Applications

QF-2 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancer cells. QF-2 has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

Mechanism of Action

The mechanism of action of QF-2 is not fully understood. However, it is believed that QF-2 inhibits the activity of certain enzymes that are involved in cell growth and proliferation. QF-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
QF-2 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and topoisomerase II. QF-2 has also been shown to induce apoptosis in cancer cells. In addition, QF-2 has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

QF-2 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. QF-2 is also relatively inexpensive compared to other compounds that are used in cancer research. However, there are also some limitations to using QF-2 in lab experiments. QF-2 has low solubility in water, which can make it difficult to work with in certain experiments. In addition, QF-2 has not been extensively studied in vivo, so its potential toxicity and side effects are not fully understood.

Future Directions

There are several future directions for research on QF-2. One area of research could focus on improving the solubility of QF-2 in water, which would make it easier to work with in certain experiments. Another area of research could focus on studying the potential toxicity and side effects of QF-2 in vivo. In addition, further research could be done to explore the potential applications of QF-2 in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, research could be done to explore the potential use of QF-2 in combination with other compounds for the treatment of cancer.

Synthesis Methods

The synthesis of QF-2 involves a multi-step process that starts with the reaction of 2-chloro-3-nitroquinoxaline with benzoyl chloride in the presence of a base. The resulting product is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield 2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline. This compound is then oxidized to form 2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide.

properties

IUPAC Name

(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O4/c24-17-12-10-16(11-13-17)23(28)30-14-19-21(22(27)15-6-2-1-3-7-15)26(29)20-9-5-4-8-18(20)25-19/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFXCMMTGAYZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=[N+](C3=CC=CC=C3N=C2COC(=O)C4=CC=C(C=C4)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Oxido-3-(phenylcarbonyl)quinoxalin-2-yl]methyl 4-fluorobenzoate

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